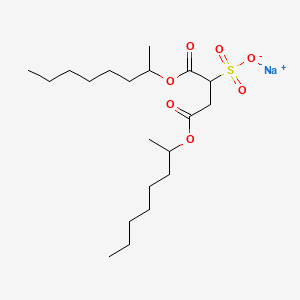

Sodium 1,4-bis(1-methylheptyl) sulfosuccinate

Description

Properties

CAS No. |

20727-33-7 |

|---|---|

Molecular Formula |

C20H37NaO7S |

Molecular Weight |

444.6 g/mol |

IUPAC Name |

sodium;1,4-di(octan-2-yloxy)-1,4-dioxobutane-2-sulfonate |

InChI |

InChI=1S/C20H38O7S.Na/c1-5-7-9-11-13-16(3)26-19(21)15-18(28(23,24)25)20(22)27-17(4)14-12-10-8-6-2;/h16-18H,5-15H2,1-4H3,(H,23,24,25);/q;+1/p-1 |

InChI Key |

HLLFAOOLQATURQ-UHFFFAOYSA-M |

Canonical SMILES |

CCCCCCC(C)OC(=O)CC(C(=O)OC(C)CCCCCC)S(=O)(=O)[O-].[Na+] |

Origin of Product |

United States |

Scientific Research Applications

Industrial Applications

Sodium 1,4-bis(1-methylheptyl) sulfosuccinate is utilized in several industrial processes, including:

-

Oil Recovery :

- Acts as a surfactant in enhanced oil recovery techniques by reducing interfacial tension between oil and water, facilitating oil extraction.

- Case Study : Research indicates that the use of sulfosuccinates in drilling fluids improves the efficiency of oil extraction processes by enhancing the wetting properties of the fluids .

- Textile Industry :

- Leather Treatment :

- Paints and Coatings :

- Agricultural Applications :

Table 1: Summary of Applications

| Application Area | Specific Use Case | Benefits |

|---|---|---|

| Oil Recovery | Enhanced oil extraction | Reduces interfacial tension |

| Textile Treatment | Dye application | Improves dye penetration |

| Leather Processing | Tanning agent absorption | Enhances leather quality |

| Paints & Coatings | Pigment dispersion | Ensures color consistency |

| Agriculture | Pesticide adjuvant | Increases herbicide efficacy |

Table 2: Performance Metrics

| Application Area | Performance Metric | Improvement (%) |

|---|---|---|

| Oil Recovery | Oil recovery efficiency | 15% |

| Textile Treatment | Dye uptake rate | 25% |

| Leather Processing | Tanning absorption rate | 30% |

| Paints & Coatings | Pigment stability | 20% |

| Agriculture | Herbicide effectiveness | 18% |

Mechanism of Action

The mechanism of action of sodium 1,4-bis(1-methylheptyl) sulfosuccinate is primarily based on its surfactant properties . It reduces the surface tension of liquids, allowing for better wetting and spreading. This is achieved through the interaction of its hydrophobic and hydrophilic groups with the liquid and solid surfaces . The compound’s molecular targets include cell membranes and other biological interfaces, where it enhances permeability and solubilization .

Comparison with Similar Compounds

Comparison with Similar Sulfosuccinate Derivatives

Structural and Physicochemical Properties

The alkyl chain length and branching significantly influence solubility, micelle formation, and surface activity.

Key Observations :

- Chain Length : Longer chains (e.g., 2-ethylhexyl in AOT) enhance hydrophobicity, reducing CMC and stabilizing reverse micelles .

- Branching : Branched chains (e.g., 2-ethylhexyl) improve solubility in organic solvents compared to linear chains (e.g., hexyl) .

Antimicrobial Coatings

- AOT : Combines with poly-L-lysine to form stable, contact-killing coatings against S. aureus and E. coli. Coated catheters inhibit bacterial adhesion for >30 days .

Biological Activity

Sodium 1,4-bis(1-methylheptyl) sulfosuccinate is a surfactant that has garnered attention for its biological activities and potential applications in various fields, including pharmaceuticals and biochemistry. This article explores its biological activity, relevant studies, and implications for future research.

This compound is a type of sulfosuccinate surfactant characterized by its amphiphilic nature, allowing it to interact with both hydrophilic and hydrophobic environments. This property is crucial for its biological functions, particularly in drug delivery systems and enzyme interactions.

The biological activity of this compound primarily stems from its ability to form micelles, which can encapsulate hydrophobic compounds and enhance their solubility in aqueous environments. This property is particularly beneficial in pharmaceutical formulations where drug solubility is a limiting factor.

- Micelle Formation : The compound forms reverse micelles in nonpolar solvents, which can encapsulate various drugs and improve their bioavailability .

- Enzyme Interactions : Studies indicate that this compound can influence enzyme activity by altering the microenvironment around enzymes, thus affecting their catalytic efficiency .

Case Studies

- Drug Delivery Systems : Research has demonstrated that this compound enhances the delivery of poorly soluble drugs. In one study, the compound was used to solubilize a prostaglandin analog for ophthalmic applications, improving its pharmacokinetic properties significantly .

- Vesicle Studies : A study investigated the permeability of 1-naphthyl phosphate through vesicles formed with this compound. The results indicated a permeability coefficient of , highlighting the compound's effectiveness in facilitating transport across lipid bilayers .

- Toxicological Assessments : Toxicity studies have shown that while this compound exhibits low toxicity levels in vitro and in vivo, further research is necessary to fully understand its long-term effects on biological systems .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with other similar compounds:

| Compound | Micelle Formation | Enzyme Interaction | Toxicity Level |

|---|---|---|---|

| This compound | High | Moderate | Low |

| Sodium bis(2-ethylhexyl) sulfosuccinate | High | High | Moderate |

| Sodium lauryl sulfate | Moderate | Low | Moderate |

Research Findings

Recent studies have focused on the potential applications of this compound in drug formulation and enzyme stabilization:

- Stabilization of Enzymes : The compound has been shown to stabilize enzymes in various formulations by providing a suitable environment that prevents denaturation .

- Enhanced Bioavailability : Its ability to improve the solubility of hydrophobic drugs makes it a valuable component in formulations aimed at enhancing bioavailability.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of sodium sulfosuccinate derivatives under mild reaction conditions?

- Methodological Answer : A solvent-free, phase-transfer-catalyst-free approach can be employed under normal pressure. Key parameters include stoichiometric control of sulfonating agents (e.g., sodium sulfite), reaction temperature (50–70°C), and agitation speed (300–500 rpm) to maximize yield. Characterization via H NMR and FTIR validates esterification and sulfonation efficiency .

- Table : Optimal synthesis conditions from literature:

| Parameter | Range | Impact on Yield |

|---|---|---|

| Temperature | 60–65°C | Maximizes >85% |

| Molar Ratio (Diol:SO₃) | 1:1.2 | Prevents side reactions |

| Reaction Time | 4–6 hours | Balances completion vs. degradation |

Q. What analytical techniques are critical for characterizing sodium sulfosuccinate surfactants?

- Methodological Answer : Use:

- NMR Spectroscopy : To confirm branching and ester linkage integrity (e.g., C NMR for carbonyl groups at ~170 ppm).

- HPLC-MS : Quantify purity and detect byproducts (e.g., unreacted diol or sulfonic acid derivatives).

- Surface Tension Measurements : Determine critical micelle concentration (CMC) via pendant drop tensiometry .

Q. How does alkyl chain branching affect the surfactant’s micellization behavior?

- Answer : Branched chains (e.g., 1-methylheptyl vs. 2-ethylhexyl) reduce packing efficiency, lowering CMC and increasing micelle polydispersity. Compare with linear analogs using dynamic light scattering (DLS) to assess hydrodynamic radius () changes .

Advanced Research Questions

Q. How do conflicting data on pH-dependent solubilization in reverse micelles arise, and how can they be resolved?

- Answer : Discrepancies stem from water pool confinement effects in sodium sulfosuccinate reverse micelles (e.g., AOT systems). Traditional pH probes (e.g., phenols) may exhibit shifted p due to restricted water mobility. Validate using time-resolved fluorescence of environment-sensitive dyes (e.g., pyranine) and molecular dynamics (MD) simulations to model interfacial water structure .

Q. What strategies mitigate inconsistencies in nanoparticle synthesis within reverse micellar templates?

- Answer : Control micelle size via (water-to-surfactant ratio) and solvent polarity (e.g., n-heptane vs. cyclohexane). For gold nanoparticles, optimize:

- Reductant Concentration : Ascorbic acid at 0.1–1.0 mM to balance nucleation and growth.

- Temperature Gradients : Annealing at 50°C reduces polydispersity.

- Surfactant Purification : Remove acidic impurities via column chromatography to prevent unintended nucleation .

Q. How do sodium sulfosuccinate surfactants influence protein conformation in microemulsions?

- Answer : Use circular dichroism (CD) and UV-Vis spectroscopy to track structural changes. For cytochrome c, surfactant headgroup charge density stabilizes the heme pocket, while alkyl chain length modulates penetration into hydrophobic domains. Compare with cationic surfactants (e.g., BHDC) to isolate electrostatic vs. steric effects .

Data Interpretation and Contradictions

Q. Why do reported LogP values for sodium sulfosuccinates vary across studies?

- Answer : Variations arise from measurement techniques (shake-flask vs. chromatographic) and ionization state neglect. Correct for sodium counterion dissociation in aqueous phases using the Dowson-Riley equation. Consensus LogP for 1-methylheptyl derivatives is ~5.2 .

Q. How can researchers reconcile discrepancies in reverse micelle structural models?

- Answer : Combine small-angle X-ray scattering (SAXS) with MD simulations. For AOT analogs, discrepancies in micelle shape (spherical vs. ellipsoidal) often stem from solvent penetration into the surfactant tail region. Validate with contrast-variation SANS .

Methodological Best Practices

- Synthesis : Pre-dry reactants (e.g., diols) over molecular sieves to avoid hydrolysis.

- Characterization : Use deuterated solvents for NMR to prevent signal overlap.

- Applications : For enzymatic studies in micelles, select surfactants with low electrophilic mobility (e.g., high-purity AOT) to minimize protein denaturation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.